2,4-Dichloropyridine 1-oxide
CAS No.: 13602-59-0
Cat. No.: VC3806973
Molecular Formula: C5H3Cl2NO
Molecular Weight: 163.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13602-59-0 |
|---|---|
| Molecular Formula | C5H3Cl2NO |
| Molecular Weight | 163.99 g/mol |
| IUPAC Name | 2,4-dichloro-1-oxidopyridin-1-ium |
| Standard InChI | InChI=1S/C5H3Cl2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H |
| Standard InChI Key | YRHODESFUHUABO-UHFFFAOYSA-N |
| SMILES | C1=C[N+](=C(C=C1Cl)Cl)[O-] |
| Canonical SMILES | C1=C[N+](=C(C=C1Cl)Cl)[O-] |
Introduction
Chemical Identity and Structural Features
2,4-Dichloropyridine 1-oxide belongs to the class of pyridine N-oxides, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide functional group. The compound’s IUPAC name, 2,4-dichloro-1-oxidopyridin-1-ium, reflects the positions of the chlorine substituents and the oxidized nitrogen . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 13602-59-0 |
| Molecular Formula | C₅H₃Cl₂NO |
| Molecular Weight | 163.99 g/mol |
| SMILES | C1=CN+[O-] |
| InChIKey | YRHODESFUHUABO-UHFFFAOYSA-N |
The planar aromatic ring system, combined with the polar N-oxide group, confers solubility in polar aprotic solvents such as trifluoroacetic acid, as evidenced by its use in oxidation reactions . The electron-deficient nature of the pyridine ring, exacerbated by chlorine substituents, enhances reactivity toward nucleophilic and electrophilic agents .
Synthesis and Manufacturing
Challenges in synthesis include:
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Regioselectivity: Controlling chlorine substitution patterns during halogenation.
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Stability: N-oxides are prone to reduction under acidic or thermal conditions, necessitating mild reaction environments .
Chemical Reactivity and Applications
Halogen Bonding and Coordination Chemistry
The N-oxide group in 2,4-dichloropyridine 1-oxide acts as a halogen bond acceptor, forming complexes with dihalogens like Cl₂. Density Functional Theory (DFT) studies reveal that such interactions involve charge transfer from the oxygen lone pair to the σ* orbital of Cl₂, stabilizing the complex . These complexes are pivotal in catalysis and materials science, though their applications remain underexplored for this specific compound.
Catalytic Oxidation
In asymmetric catalysis, pyridine N-oxides serve as terminal oxidants. For instance, 2,6-dichloropyridine N-oxide enables enantioselective hydroxylation of ethylbenzene derivatives using ruthenium porphyrin catalysts, achieving up to 76% enantiomeric excess . The electron-withdrawing chlorine atoms enhance the oxidizing power of the N-oxide group, a property likely shared by 2,4-dichloropyridine 1-oxide.
Pharmaceutical Intermediate
Although direct evidence is lacking, structural analogs like 2-ethyl-4-nitropyridine N-oxide are intermediates in anti-tuberculosis drug synthesis . The chlorine substituents in 2,4-dichloropyridine 1-oxide could facilitate further functionalization, making it a candidate for prodrug development.
Future Research Directions
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Synthetic Optimization: Developing regioselective methods for 2,4-dichloropyridine 1-oxide synthesis.
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Catalytic Mechanisms: Elucidating its role in asymmetric oxidation reactions.
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Toxicokinetics: Assessing bioaccumulation potential and organ-specific toxicity.
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Material Science: Exploring halogen-bonded complexes for semiconductor or sensor applications .
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